molecular formula C20H11Cl2NO3 B416083 (4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B416083
M. Wt: 384.2g/mol
InChI Key: LWYLBSRZHLSHNJ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a heterocyclic compound that features a furan ring, an oxazole ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with an appropriate amine to form the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of a furan ring, an oxazole ring, and a dichlorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H11Cl2NO3

Molecular Weight

384.2g/mol

IUPAC Name

(4E)-4-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H11Cl2NO3/c21-13-6-8-16(22)15(10-13)18-9-7-14(25-18)11-17-20(24)26-19(23-17)12-4-2-1-3-5-12/h1-11H/b17-11+

InChI Key

LWYLBSRZHLSHNJ-GZTJUZNOSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)O2

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)O2

Origin of Product

United States

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